Welcome to the BenchChem Online Store!
molecular formula C11H24INO B596643 (2-Acetyl-4-methylpentyl)trimethylammonium Iodide CAS No. 1069-62-1

(2-Acetyl-4-methylpentyl)trimethylammonium Iodide

Cat. No. B596643
M. Wt: 313.223
InChI Key: QCTKXTXHDRLVAT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524733B2

Procedure details

Iodomethane (20 g, 140.94 mmol, 2.00 equiv) was added dropwise to a solution of 3-((dimethylamino)methyl)-5-methylhexan-2-one (12 g, 70.05 mmol, 1.00 equiv) and ethyl acetate (50 mL). The solution was stirred at ambient temperature for about 16 hours., and the resulting preciptant was collected by filtration to afford the title product (15 g, yield=68%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[I:1][CH3:2].[CH3:3][N:4]([CH2:6][CH:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8](=[O:10])[CH3:9])[CH3:5]>C(OCC)(=O)C>[I-:1].[C:8]([CH:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[CH2:6][N+:4]([CH3:2])([CH3:5])[CH3:3])(=[O:10])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
IC
Name
Quantity
12 g
Type
reactant
Smiles
CN(C)CC(C(C)=O)CC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
, and the resulting preciptant was collected by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[I-].C(C)(=O)C(C[N+](C)(C)C)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.